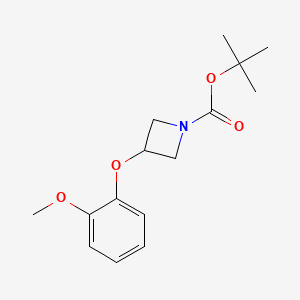
3,5-Dimethyl-4-(methylsulfanyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a methylsulfanyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the methylation of 3,5-dimethylbenzoic acid followed by the introduction of the methylsulfanyl group. The reaction conditions typically involve the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The methylsulfanyl group can be introduced using reagents like methylthiol or dimethyl disulfide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
3,5-Dimethyl-4-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-Methylsulfanylbenzoic acid: Contains only one methyl group, leading to variations in its chemical behavior.
3,4-Dimethylbenzoic acid: Has methyl groups in different positions, affecting its reactivity and applications
Uniqueness
3,5-Dimethyl-4-(methylsulfanyl)benzoic acid is unique due to the combination of its methyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H12O2S |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
3,5-dimethyl-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H12O2S/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12) |
Clé InChI |
SZRZFSICBKAYCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1SC)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)

